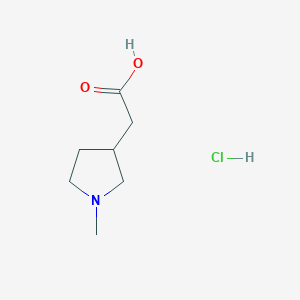
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride
Descripción general
Descripción
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 1071634-26-8 . It has a molecular weight of 179.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-8-3-2-6 (5-8)4-7 (9)10;/h6H,2-5H2,1H3, (H,9,10);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 94-96 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Acids in Industrial Applications
Organic acids, such as acetic acid and its derivatives, play significant roles in industrial operations, particularly in acidizing processes for enhancing oil and gas recovery. Weaker and less corrosive chemicals like organic acids are preferred over hydrochloric acid (HCl) to avoid issues like high corrosion rates and lack of penetration depth. These organic acids are utilized for formation damage removal, dissolution processes, and as corrosion inhibitors in high-temperature operations. For instance, acetic acid is used for dissolving drilling mud filter cakes, highlighting its application in improving oil recovery efficiency (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Corrosion Inhibition
Organic acids also serve as corrosion inhibitors, a crucial application in protecting metals during industrial cleaning processes in acidic solutions. Their molecular structures, featuring heteroatoms (O, S, N, P) and π-electrons, enable them to act as effective inhibitors against metallic corrosion in aggressive acidic media. This application is vital in extending the lifespan of industrial equipment and reducing maintenance costs (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Environmental and Wastewater Treatment
Organic acids like peracetic acid are utilized in wastewater treatment due to their broad spectrum of antimicrobial activity. Their effectiveness against bacteria, viruses, fungi, and spores, combined with their environmental compatibility (e.g., no toxic or persistent residuals), positions them as desirable agents for disinfecting wastewater effluents. This application is particularly relevant in reducing the microbial load in treated water, making it safer for discharge or reuse (Kitis, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLSRRMDMDHMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743768 | |
| Record name | (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride | |
CAS RN |
1071634-26-8 | |
| Record name | (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpyrrolidin-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)
![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)



![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)






